7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one is a complex organic compound with a unique structure that combines a chromen-2-one core with a cyclohexenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of a chromen-2-one derivative with a cyclohexenylmethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the chromen-2-one, allowing it to react with the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one core may produce a dihydro derivative .
Scientific Research Applications
7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group and the chromen-2-one core allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-3-oxo-α-ionol (Vomifoliol): Shares a similar cyclohexenyl structure but differs in the functional groups attached to the core.
2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione: Similar in having a cyclohexenyl ring but with different substituents and functional groups.
Uniqueness
The uniqueness of 7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one lies in its combination of a chromen-2-one core with a cyclohexenylmethyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohexen-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12-6-7-19(2,3)11-15(12)9-14-8-13-4-5-18(21)22-17(13)10-16(14)20/h4-5,8,10,20H,6-7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZWUGOGIANDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C)CC2=C(C=C3C(=C2)C=CC(=O)O3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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